molecular formula C11H14N2O5S B1467024 {(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol CAS No. 1424973-97-6

{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol

Cat. No. B1467024
CAS RN: 1424973-97-6
M. Wt: 286.31 g/mol
InChI Key: PDIQTGGIIWNCGZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol, also known as 4-nitrophenylsulfonyl pyrrolidin-2-yl methanol and abbreviated as 4-NPSPM, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that has a molecular weight of 282.3 g/mol and a melting point of 180-182 °C. 4-NPSPM is widely used in the synthesis of small-molecule drugs, peptides, and proteins, as well as in the study of enzyme kinetics and protein-protein interactions.

Scientific Research Applications

4-NPSPM is widely used in scientific research due to its ability to form stable and reversible covalent bonds with proteins. It is used in the synthesis of small-molecule drugs, peptides, and proteins, as well as in the study of enzyme kinetics and protein-protein interactions. 4-NPSPM can also be used to determine the binding affinity of proteins and to study the structure and dynamics of proteins.

Mechanism of Action

4-NPSPM forms a covalent bond with the active site of a protein, blocking its activity. This covalent bond is reversible, allowing the protein to be reactivated after the 4-NPSPM is removed. 4-NPSPM can also be used to study the structure and dynamics of proteins, as it can be used to label and track proteins in solution.
Biochemical and Physiological Effects
4-NPSPM has no known biochemical or physiological effects, as it does not enter the body and is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

Advantages of using 4-NPSPM in lab experiments include its water solubility, its ability to form covalent bonds with proteins, and its reversibility. The main limitation of 4-NPSPM is its relatively low reactivity, which can lead to slow reaction times.

Future Directions

In the future, 4-NPSPM could be used to study the structure and dynamics of proteins in greater detail, as well as to study the binding affinity of proteins in greater detail. Additionally, 4-NPSPM could be used to develop novel methods for drug delivery, as well as to study the interaction of drugs with target proteins. Finally, 4-NPSPM could be used to develop new methods for drug synthesis and protein engineering.

properties

IUPAC Name

[(2S)-1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c14-8-10-2-1-7-12(10)19(17,18)11-5-3-9(4-6-11)13(15)16/h3-6,10,14H,1-2,7-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQTGGIIWNCGZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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